molecular formula C24H30ClN3O4S B2986377 N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-78-7

N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2986377
CAS RN: 898450-78-7
M. Wt: 492.03
InChI Key: DGWBLHIPHTZQIJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a sulfonyl group attached to the piperidine ring, which could potentially contribute to its reactivity or biological activity.


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a sulfonyl group attached to the piperidine, and a phenyl ring substituted with a chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the piperidine ring, and the chlorophenyl group. Each of these functional groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .

Scientific Research Applications

HIV-1 Neutralization Enhancement

Research has shown that compounds structurally related to N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can enhance the binding of monoclonal antibodies to HIV-1 gp120, potentially leading to improved neutralization of the virus. This enhancement could be crucial for developing more effective HIV treatments or vaccines (Yoshimura et al., 2010).

Alzheimer’s Disease Drug Candidates

In the pursuit of novel Alzheimer’s disease treatments, derivatives of related compounds have been synthesized and evaluated. These studies aim to discover drug candidates that could inhibit enzymes implicated in the disease’s progression, highlighting the potential therapeutic applications of such compounds (Rehman et al., 2018).

Synthetic Methodologies

Research into the synthesis of oxalamides and related compounds, including the one , provides insight into novel synthetic methodologies that could be applied in pharmaceutical development. These methods aim to enhance the efficiency and yield of drug synthesis processes, underscoring the chemical versatility and applicability of such compounds (Mamedov et al., 2016).

Cannabinoid Receptor Antagonists

Compounds similar to this compound have been studied for their potential as cannabinoid receptor antagonists. This research is significant for developing treatments for conditions related to the endocannabinoid system, including obesity and metabolic disorders (Shim et al., 2002).

Structural and Thermal Analysis

Studies have also focused on the structural and thermal properties of related compounds, providing valuable data for the design of drugs with optimal stability and efficacy. These analyses contribute to our understanding of the physical characteristics that affect a compound's behavior in biological systems (Karthik et al., 2021).

Future Directions

The future study of this compound would likely involve further exploration of its synthesis, reactivity, and potential applications. This could include medicinal chemistry studies if the compound is a pharmaceutical, or studies into its physical properties if it’s a material .

Mechanism of Action

Target of Action

The compound, also known as N’-(3-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide, is a member of the methylphenidate analogues . Methylphenidate and its analogues are primarily known to target the dopamine transporter (DAT) and the norepinephrine transporter (NET), inhibiting the reuptake of dopamine and norepinephrine into presynaptic neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Mode of Action

The compound binds to the DAT and NET, blocking the transporters’ ability to clear dopamine and norepinephrine from the synaptic cleft . This results in an increased concentration of these neurotransmitters, which can lead to heightened alertness, increased focus, and other effects commonly associated with stimulant medications .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the duration and intensity of signaling in these pathways . This can lead to changes in various physiological processes, including attention, response to stress, and reward processing .

Pharmacokinetics

Methylphenidate analogues are generally known to have good bioavailability . They are typically absorbed rapidly after oral administration, and they can cross the blood-brain barrier to exert their effects in the central nervous system . The compound’s ADME properties would need to be studied in more detail to provide a comprehensive understanding.

Result of Action

The result of the compound’s action is an increase in dopaminergic and noradrenergic signaling . This can lead to a range of effects, depending on the specific context and the individual’s physiological state . For example, in individuals with attention deficit hyperactivity disorder (ADHD), this could result in improved focus and decreased impulsivity .

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O4S/c1-16-13-17(2)22(18(3)14-16)33(31,32)28-12-5-4-9-21(28)10-11-26-23(29)24(30)27-20-8-6-7-19(25)15-20/h6-8,13-15,21H,4-5,9-12H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWBLHIPHTZQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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